9-(2-Aminoethyl)-1,2-dihydro-3H-pyrrolo[1,2-a]indol-3-one
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Overview
Description
9-(2-Aminoethyl)-1,2-dihydro-3H-pyrrolo[1,2-a]indol-3-one is a compound that belongs to the class of indole derivatives.
Preparation Methods
The synthesis of 9-(2-Aminoethyl)-1,2-dihydro-3H-pyrrolo[1,2-a]indol-3-one can be achieved through several synthetic routes. One common method involves the reaction of indole derivatives with ethylamine under specific reaction conditions. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure the desired product is obtained .
Chemical Reactions Analysis
9-(2-Aminoethyl)-1,2-dihydro-3H-pyrrolo[1,2-a]indol-3-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential as a neurotransmitter and its role in various biochemical pathways. In medicine, it is investigated for its potential therapeutic effects, including its antioxidant properties and its ability to modulate receptor activity .
Mechanism of Action
The mechanism of action of 9-(2-Aminoethyl)-1,2-dihydro-3H-pyrrolo[1,2-a]indol-3-one involves its interaction with specific molecular targets and pathways. It is known to activate serotonin receptors and trace amine-associated receptors, which play a role in regulating the activity of dopaminergic, serotonergic, and glutamatergic systems. This interaction leads to various physiological effects, including modulation of neurotransmitter release and receptor activity .
Comparison with Similar Compounds
9-(2-Aminoethyl)-1,2-dihydro-3H-pyrrolo[1,2-a]indol-3-one is similar to other indole derivatives such as tryptamine, serotonin, and melatonin. These compounds share a common indole structure and exhibit similar biological activities. this compound is unique in its specific molecular structure and its distinct interaction with certain receptors, which may lead to different physiological effects .
Properties
CAS No. |
73554-48-0 |
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Molecular Formula |
C13H14N2O |
Molecular Weight |
214.26 g/mol |
IUPAC Name |
4-(2-aminoethyl)-2,3-dihydropyrrolo[1,2-a]indol-1-one |
InChI |
InChI=1S/C13H14N2O/c14-8-7-10-9-3-1-2-4-11(9)15-12(10)5-6-13(15)16/h1-4H,5-8,14H2 |
InChI Key |
ILSYXIHJAVORDT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N2C1=C(C3=CC=CC=C32)CCN |
Origin of Product |
United States |
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